Stf-31

Description

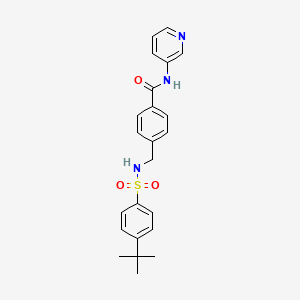

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S/c1-23(2,3)19-10-12-21(13-11-19)30(28,29)25-15-17-6-8-18(9-7-17)22(27)26-20-5-4-14-24-16-20/h4-14,16,25H,15H2,1-3H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQPRVWTFNBUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359693 | |

| Record name | 4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724741-75-7 | |

| Record name | STF-31 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16761 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 724741-75-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

STF-31: A Dual-Targeting Agent Against Cancer Cell Metabolism

An In-Depth Technical Guide on the Mechanism of Action of STF-31 in Cancer Cells

Executive Summary

This compound is a small molecule inhibitor initially identified for its potent and selective cytotoxic effects against cancer cells exhibiting a high glycolytic phenotype, particularly von Hippel-Lindau (VHL) deficient renal cell carcinoma (RCC). Subsequent research has unveiled a dual mechanism of action, positioning this compound as a compelling agent in the field of cancer metabolism. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its roles as both a glucose transporter 1 (GLUT1) inhibitor and a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the signaling pathways, experimental validation, and quantitative efficacy of this compound.

Introduction

The metabolic reprogramming of cancer cells, characterized by an increased reliance on aerobic glycolysis (the Warburg effect), presents a promising therapeutic window. This compound emerged from high-throughput screening as a compound that selectively targets this metabolic vulnerability. Initially characterized as a GLUT1 inhibitor, this compound was shown to impede glucose uptake, leading to energy stress and cell death in susceptible cancer cells.[1] More recent evidence has broadened this understanding, identifying NAMPT, a key enzyme in the NAD+ salvage pathway, as another direct target.[2][3] This dual-targeting capability enhances its anti-neoplastic potential by simultaneously disrupting two critical metabolic nodes essential for cancer cell survival and proliferation.

Quantitative Efficacy of this compound

The cytotoxic and inhibitory activities of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency and differential sensitivity, which often correlates with the metabolic phenotype of the cancer cells.

| Cell Line | Cancer Type | Assay Type | Endpoint | IC50 (µM) | Reference |

| A2780 | Ovarian Cancer | LC-MS/MS | NAMPT Inhibition (NAD+ reduction) | 0.024 | [4] |

| RCC4 | Renal Cell Carcinoma | XTT Assay | Cytotoxicity | 0.16 | [4] |

| HT1080 | Fibrosarcoma | CyQuant-based Assay | Anti-proliferative | 0.213 | [4] |

| General | Not specified | Not specified | GLUT1 Inhibition | 1 | [5] |

| RCC4 (VHL-deficient) | Renal Cell Carcinoma | Lactate Production Inhibition | Glycolysis Inhibition | ~5 | [6] |

| RCC4 (VHL-deficient) | Renal Cell Carcinoma | Extracellular Acidification | Glycolysis Inhibition | ~5 | [6] |

Core Mechanisms of Action

This compound exerts its anti-cancer effects through two primary and interconnected mechanisms: the inhibition of glucose transport via GLUT1 and the disruption of NAD+ biosynthesis through the inhibition of NAMPT.

Inhibition of Glucose Transporter 1 (GLUT1)

The initial discovery of this compound's mechanism centered on its ability to directly bind to and inhibit GLUT1, a facilitative glucose transporter frequently overexpressed in various cancers.[1] This inhibition leads to a cascade of metabolic consequences that are particularly detrimental to cancer cells reliant on aerobic glycolysis.

In cancer cells with high GLUT1 expression, such as VHL-deficient RCC, this compound's inhibition of glucose uptake leads to a significant reduction in glycolysis.[6] This is evidenced by a decrease in lactate production and a lower extracellular acidification rate (ECAR).[1][6] The resulting depletion of ATP, the cell's primary energy currency, induces profound energy stress, ultimately culminating in necrotic cell death.[5]

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

More recent studies have identified NAMPT as a key intracellular target of this compound.[2][7] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including redox reactions and as a substrate for enzymes like PARPs and sirtuins.

By inhibiting NAMPT, this compound depletes the cellular NAD+ pool.[4] This has far-reaching consequences, impairing energy metabolism and disrupting NAD+-dependent signaling pathways that are crucial for cancer cell survival. The cytotoxic effects of this compound through NAMPT inhibition can be rescued by supplementing cells with nicotinamide mononucleotide (NMN) or nicotinic acid (NA) in cells expressing nicotinic acid phosphoribosyltransferase (NAPRT), confirming the on-target effect.[2] The depletion of NAD+ leads to a metabolic crisis and can induce apoptosis.

Experimental Protocols

The dual mechanism of action of this compound has been elucidated through a variety of in vitro and in vivo experiments. Below are detailed methodologies for key assays used to characterize its effects.

Cell Viability and Cytotoxicity Assay (XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate overnight.

-

Treatment: Add serial dilutions of this compound (or vehicle control, DMSO) to the wells.

-

Incubation: Incubate the plate for 4 days at 37°C.

-

XTT Reagent Preparation: Prepare an XTT solution at 0.3 mg/ml in phenol red-free medium, supplemented with 2.65 µg/ml of N-methyl dibenzopyrazine methyl sulfate.

-

Measurement: Aspirate the culture medium and add the XTT solution to each well. Incubate for 1-2 hours at 37°C.

-

Data Acquisition: Quantify the formation of the formazan product by measuring the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate IC50 values using linear interpolation from the dose-response curve.[4]

Lactate Production Assay

This assay quantifies the amount of lactate released into the cell culture medium, a key indicator of glycolytic activity.

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound (e.g., 5 µM) or vehicle for a specified period (e.g., 48 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Lactate Measurement: Determine the lactate concentration in the supernatant using a commercial lactate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal.[8]

-

Normalization: Normalize the lactate concentration to the cell number, determined by methods such as crystal violet staining or a cell counter.

-

Analysis: Compare the lactate production in this compound-treated cells to that in control cells.[6]

Glucose Uptake Assay

This assay measures the rate of glucose transport into the cells, often using a fluorescently labeled glucose analog.

-

Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

-

Treatment: Pre-treat the cells with this compound or a vehicle control for a defined period.

-

Glucose Analog Incubation: Add a fluorescent glucose analog, such as [18F]-fluoro-deoxyglucose or 2-NBDG, to the cells and incubate for a short period.

-

Washing: Wash the cells with ice-cold PBS to remove the extracellular glucose analog.

-

Lysis and Measurement: Lyse the cells and measure the intracellular fluorescence or radioactivity using a suitable detector (e.g., fluorometer, gamma counter).

-

Normalization: Normalize the uptake to the protein concentration or cell number in each well.

-

Analysis: Compare the glucose uptake in treated versus control cells to determine the inhibitory effect of this compound.[2]

Western Blotting for GLUT1 and NAMPT Expression

This technique is used to detect and quantify the protein levels of GLUT1 and NAMPT.

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for GLUT1, NAMPT, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental and Logical Workflows

The investigation of this compound's mechanism of action typically follows a logical progression of experiments to first identify its phenotypic effects and then to dissect the underlying molecular targets.

Conclusion

This compound represents a promising therapeutic agent that exploits the metabolic vulnerabilities of cancer cells. Its dual inhibitory action on both GLUT1 and NAMPT provides a multi-pronged attack on cancer cell metabolism, potentially overcoming resistance mechanisms associated with single-target agents. The data and protocols presented in this guide offer a comprehensive resource for researchers working to further elucidate the therapeutic potential of this compound and to develop novel strategies for targeting cancer metabolism. The differential sensitivity of cancer cell lines to this compound underscores the importance of biomarker-driven approaches to identify patient populations most likely to benefit from this class of drugs. Further preclinical and clinical investigations are warranted to fully realize the therapeutic promise of this compound in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STF 31 | Glucose Transporter Inhibitors: R&D Systems [rndsystems.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lactic Acid Measurement Lactate Assay Kit-WST Dojindo [dojindo.com]

The Dual-Targeting Nature of STF-31: A Technical Guide to its Core Mechanisms of Action

For Immediate Release

This technical guide provides an in-depth analysis of the small molecule inhibitor STF-31, focusing on its primary molecular targets and mechanisms of action. Initially identified as a selective inhibitor of the glucose transporter 1 (GLUT1), subsequent research has revealed a dual-targeting capability, with nicotinamide phosphoribosyltransferase (NAMPT) emerging as a key cellular target. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Executive Summary

This compound is a small molecule compound that exhibits potent cytotoxic effects in various cancer cell lines. Its primary mechanism of action is now understood to be bimodal, involving the inhibition of two critical proteins in cancer cell metabolism:

-

Glucose Transporter 1 (GLUT1): As a direct inhibitor, this compound blocks the uptake of glucose, a fundamental energy source for rapidly proliferating cancer cells exhibiting the Warburg effect.

-

Nicotinamide Phosphoribosyltransferase (NAMPT): this compound also potently inhibits the enzymatic activity of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is an essential cofactor for numerous cellular processes, including redox reactions and DNA repair.

Evidence suggests that the cytotoxic effects of this compound in many cancer cell lines are strongly correlated with its NAMPT inhibitory activity.[1][2][3][4][5] The inhibition of GLUT1 is also a confirmed mechanism, particularly at higher concentrations.[6][7] This dual-targeting profile makes this compound a compelling candidate for further investigation in cancer therapy.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against its primary targets and various cancer cell lines has been quantified through numerous studies. The following tables summarize the key half-maximal inhibitory concentration (IC50) values reported in the literature.

| Target | Assay Type | IC50 Value (µM) | Reference |

| GLUT1 | Glucose Uptake Inhibition | ~1 | [8][9] |

| NAMPT | Enzymatic Activity Inhibition (in A2780 cells) | 0.024 | [10] |

| Cell Line | Assay Type | IC50 Value (µM) | Reference |

| RCC4 (Renal Cell Carcinoma) | Cytotoxicity (XTT assay) | 0.16 | [10] |

| HT1080 (Fibrosarcoma) | Antiproliferative (CyQuant-based assay) | 0.213 | [10] |

Signaling Pathways and Mechanism of Action

The dual-targeting nature of this compound impacts two central metabolic pathways in cancer cells: glycolysis (via GLUT1) and NAD+ biosynthesis (via NAMPT).

GLUT1 and the Warburg Effect

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg effect, to support rapid proliferation. This process is heavily dependent on the increased uptake of glucose from the extracellular environment, a function mediated by glucose transporters, primarily GLUT1. By directly binding to and inhibiting GLUT1, this compound effectively cuts off the cancer cell's primary fuel supply, leading to energy stress and cell death.[6][11]

NAMPT and NAD+ Biosynthesis

NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide back into NAD+. NAD+ is a critical coenzyme for a multitude of cellular processes, including the function of PARPs and sirtuins, which are involved in DNA repair and transcriptional regulation, respectively.[12] Cancer cells, with their high metabolic and proliferative rates, have an increased demand for NAD+, making them particularly vulnerable to the inhibition of its synthesis. This compound's inhibition of NAMPT leads to NAD+ depletion, triggering an energy crisis and promoting cell death.[1][2]

Logical Relationship of Dual Targeting

The dual-targeting mechanism of this compound provides a multi-pronged attack on cancer cell metabolism. The relative contribution of GLUT1 versus NAMPT inhibition to the overall cytotoxic effect may be context-dependent, varying with the cancer cell type and the concentration of this compound.

Key Experimental Protocols

The following are descriptions of key experimental protocols used to characterize the activity of this compound.

Cell Viability (XTT) Assay

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability.

-

Principle: The tetrazolium salt XTT is reduced to a formazan dye by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Following a specified incubation period (e.g., 4 days), the culture medium is aspirated.

-

An XTT solution (e.g., 0.3 mg/ml of XTT with 2.65 µg/ml of N-methyl dibenzopyrazine methyl sulfate in phenol red-free media) is added to each well.

-

The plates are incubated at 37°C for 1-2 hours to allow for formazan development.

-

The absorbance of the formazan product is quantified using a plate reader at a wavelength of 450 nm.

-

IC50 values are calculated using linear interpolation from the dose-response curve.[10]

-

Glucose Uptake Assay

This assay measures the rate of glucose transport into cells.

-

Principle: A labeled glucose analog, such as the fluorescent 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) or radiolabeled [18F]-fluoro-deoxyglucose, is used to track glucose uptake.

-

Methodology (using 2-NBDG):

-

Cells are seeded in a suitable format (e.g., 96-well plate) and cultured to the desired confluency.

-

Cells are pre-treated with this compound or a vehicle control for a specified duration.

-

The cells are then incubated with a medium containing 2-NBDG for a defined period (e.g., 30-60 minutes).

-

Following incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-NBDG.

-

The intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer.

-

The reduction in fluorescence in this compound-treated cells compared to control cells indicates the inhibition of glucose uptake.

-

NAMPT Enzymatic Assay

This biochemical assay directly measures the enzymatic activity of NAMPT.

-

Principle: A coupled-enzyme kinetic assay is often employed. The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is used in a subsequent reaction that generates a detectable signal (e.g., a fluorescent or luminescent product).

-

Methodology:

-

The assay is typically performed in a 96- or 384-well plate format.

-

Recombinant NAMPT enzyme is incubated with its substrates, nicotinamide and phosphoribosyl pyrophosphate (PRPP), in the presence of various concentrations of this compound or a vehicle control.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

-

A coupling enzyme mixture is then added, which converts the NMN produced into a measurable product.

-

The signal is read using a plate reader.

-

The dose-dependent inhibition of the signal by this compound is used to determine its inhibitory potency against NAMPT.[2][3]

-

Conclusion

This compound is a dual-targeting inhibitor with demonstrated activity against both GLUT1 and NAMPT. This multifaceted mechanism of action, which disrupts two fundamental metabolic pathways in cancer cells, underscores its potential as a therapeutic agent. Further research is warranted to fully elucidate the interplay between its two targets in different cancer contexts and to optimize its therapeutic application. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for scientists and researchers dedicated to advancing cancer metabolism-targeted therapies.

References

- 1. NAMPT is the cellular target of this compound-like small-molecule probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. NAMPT is the cellular target of this compound-like small-molecule probes. | Broad Institute [broadinstitute.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound|STF31|GLUT1 inhibitor|DC Chemicals [dcchemicals.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

STF-31: A Targeted Approach to Exploiting Cancer Metabolism

A Technical Guide on the Discovery, Development, and Mechanistic Action of a Novel Anti-cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

STF-31 is a novel small molecule that has emerged from a targeted drug discovery approach aimed at exploiting the metabolic vulnerabilities of cancer cells. Identified through a chemical synthetic lethal screen, this compound selectively induces necrosis in renal cell carcinoma (RCC) cells deficient in the von Hippel-Lindau (VHL) tumor suppressor gene. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on the experimental methodologies and key data that have defined its preclinical profile. The dual inhibition of the glucose transporter 1 (GLUT1) and nicotinamide phosphoribosyltransferase (NAMPT) positions this compound as a compelling lead compound for the development of new anti-cancer therapies targeting aberrant tumor metabolism.

Discovery and Initial Characterization

This compound was identified from a high-throughput chemical synthetic lethal screen designed to find compounds that selectively kill RCC cells lacking the VHL tumor suppressor.[1] VHL-deficient RCCs are characterized by the stabilization of hypoxia-inducible factors (HIFs), leading to a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1] This metabolic reprogramming renders these cancer cells highly dependent on glucose uptake for survival.

The screening strategy involved comparing the cytotoxic effects of a chemical library on isogenic RCC4 cell lines: one lacking functional VHL (RCC4) and another with restored VHL function (RCC4/VHL). This approach led to the identification of the "3-series" of compounds, with this compound being a prominent member, which demonstrated selective lethality against VHL-deficient cells.[1]

Logical Workflow for this compound Discovery

Caption: Discovery workflow of this compound.

Mechanism of Action: A Dual-Targeting Strategy

Initial investigations into the mechanism of this compound's selective cytotoxicity pointed towards the inhibition of glucose metabolism. Subsequent studies have revealed a dual mode of action, targeting two key proteins involved in cellular energetics: GLUT1 and NAMPT.

Inhibition of Glucose Transporter 1 (GLUT1)

VHL-deficient RCCs upregulate GLUT1, the primary transporter responsible for glucose uptake into cells, to fuel their high glycolytic rate.[1][2] this compound was found to directly bind to GLUT1 and inhibit its function, thereby cutting off the cancer cells' primary energy source.[1][2] This leads to a significant reduction in glucose uptake, lactate production, and the extracellular acidification rate (ECAR) in VHL-deficient cells, ultimately triggering necrotic cell death.[3][4]

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

Further research uncovered that this compound also functions as an inhibitor of NAMPT, a key enzyme in the NAD+ salvage pathway.[5] NAD+ is an essential cofactor for numerous cellular processes, including glycolysis. By inhibiting NAMPT, this compound further disrupts the metabolic activity of cancer cells. The dual inhibition of both glucose uptake and a critical metabolic enzyme likely contributes to the potent and selective anti-tumor activity of this compound.[5]

Signaling Pathway of this compound Action

Caption: Dual mechanism of action of this compound.

Preclinical Data

In Vitro Efficacy

A summary of the key in vitro activities of this compound is presented in the table below.

| Assay Type | Cell Line | Target/Effect | IC50 / Effect | Reference(s) |

| GLUT1 Inhibition | - | GLUT1 | 1 µM | [5] |

| NAMPT Inhibition | A2780 | NAMPT | 0.024 µM | [4] |

| Cytotoxicity | RCC4 (VHL-) | Cell Viability | 0.16 µM | [4] |

| Cytotoxicity | RCC4/VHL (VHL+) | Cell Viability | >10 µM | [5] |

| Lactate Production | RCC4 (VHL-) | Inhibition | ~60% reduction | [4] |

| ECAR | RCC4 (VHL-) | Inhibition | ~60% reduction | [3][4] |

In Vivo Studies

Due to solubility limitations of this compound, a more soluble analog was developed for in vivo evaluation. In mouse xenograft models using VHL-deficient RCC cells, intraperitoneal administration of this analog (11.6 mg/kg) resulted in a significant delay in tumor growth compared to vehicle-treated controls.[4] Importantly, these studies also demonstrated a favorable safety profile, with no significant toxicity observed in normal tissues.[6] The anti-tumor activity in these models could be monitored by imaging techniques such as [18F]fluorodeoxyglucose-positron emission tomography (FDG-PET), which showed reduced glucose uptake in the tumors following treatment.[3]

Experimental Protocols

Cell Viability and Survival Assays

This assay assesses the ability of single cells to form colonies after treatment with this compound.

-

Cell Seeding: Plate RCC4 and RCC4/VHL cells at a low density (e.g., 500-1000 cells/well) in 6-well plates. Allow cells to attach overnight.

-

Treatment: Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 10 days).

-

Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.

-

Fixation and Staining: Gently wash the colonies with PBS, fix with a methanol/acetic acid solution, and stain with crystal violet (0.5% in methanol).

-

Quantification: Count the number of colonies (typically >50 cells) in each well. Calculate the surviving fraction for each treatment condition relative to the vehicle control.[3][7][8][9]

This method distinguishes between viable and non-viable cells based on membrane integrity.

-

Cell Preparation: Harvest cells after treatment with this compound.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Incubation: Incubate the mixture at room temperature for 1-2 minutes.

-

Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculation: Calculate the percentage of viable cells.[1][2][10]

Metabolic Assays

This assay measures the amount of lactate released into the cell culture medium, a key indicator of glycolytic activity.

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound.

-

Sample Collection: Collect the cell culture medium at specified time points.

-

Lactate Measurement: Use a commercial lactate assay kit to measure the lactate concentration in the collected medium according to the manufacturer's instructions.

-

Normalization: Normalize the lactate concentration to the cell number or total protein content.[3][11]

ECAR is a measure of the rate at which cells acidify their surrounding medium, primarily due to lactate production.

-

Cell Seeding: Seed cells in a specialized microplate for use with an extracellular flux analyzer.

-

Treatment: Treat cells with this compound as required.

-

Assay: Perform the ECAR measurement using an extracellular flux analyzer (e.g., Seahorse XF Analyzer) following the manufacturer's protocol. This instrument measures changes in pH in the medium over time.

-

Data Analysis: The instrument software calculates the ECAR, which is typically reported in mpH/min.[3][12][13][14]

Target Engagement Assays

This assay directly measures the uptake of a radiolabeled glucose analog.

-

Cell Preparation: Plate cells and treat with this compound.

-

Glucose Starvation: Wash and incubate cells in glucose-free medium.

-

Uptake: Add medium containing 2-deoxy-D-[3H]glucose and incubate for a short period.

-

Wash: Rapidly wash the cells with ice-cold PBS to stop the uptake.

-

Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalization: Normalize the counts to the protein concentration of the cell lysate.[15][16][17][18][19]

This assay confirms the direct binding of this compound to GLUT1.

-

Immobilization of this compound: Chemically link this compound to a solid support matrix (e.g., Affi-Gel).

-

Cell Lysate Preparation: Prepare total cell lysates from RCC4 and RCC4/VHL cells.

-

Affinity Chromatography: Incubate the cell lysates with the this compound-immobilized matrix.

-

Washing: Wash the matrix to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins using a denaturing agent (e.g., urea).

-

Western Blotting: Analyze the eluate for the presence of GLUT1 by Western blotting using a GLUT1-specific antibody.[3]

In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously inject VHL-deficient human RCC cells (e.g., 786-O or ACHN with shRNA to VHL) into the flank of immunocompromised mice.

-

Tumor Growth: Allow tumors to reach a palpable size.

-

Treatment: Administer a soluble analog of this compound or vehicle control intraperitoneally on a daily schedule.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Toxicity Assessment: Monitor animal weight and overall health throughout the study.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.[3][6][20]

Structure-Activity Relationship (SAR) and Medicinal Chemistry

While detailed SAR studies for this compound are not extensively published, the development of a more soluble analog for in vivo studies indicates that medicinal chemistry efforts have been undertaken to improve its physicochemical properties.[3] The general synthesis of related GLUT inhibitors often involves nucleophilic substitution and Suzuki coupling reactions.[4] Further optimization of the this compound scaffold could lead to analogs with improved potency, selectivity, and pharmacokinetic profiles.

Clinical Development

As of the current date, there is no publicly available information on clinical trials of this compound or its analogs for the treatment of renal cell carcinoma or any other cancer.[21][22] The promising preclinical data, however, suggests that this compound-based compounds could be candidates for future clinical investigation.

Conclusion

This compound represents a successful example of a targeted drug discovery strategy that exploits the unique metabolic dependencies of cancer cells. Its dual mechanism of action, targeting both glucose uptake and NAD+ metabolism, provides a powerful and selective means of inducing cancer cell death. The in-depth understanding of its discovery, mechanism, and preclinical development, as outlined in this technical guide, provides a solid foundation for further research and the potential translation of this promising anti-cancer agent into the clinic. The detailed experimental protocols included herein should serve as a valuable resource for researchers in the field of cancer metabolism and drug development.

References

- 1. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. selleckchem.com [selleckchem.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Extracellular Acidification Rate (ECAR) Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 15. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. escholarship.org [escholarship.org]

- 18. revvity.com [revvity.com]

- 19. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Key Trials in Advanced/Metastatic Renal Cell Carcinoma - Practical Approaches to Managing Advanced Kidney Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. UCSF Renal Cell Carcinoma Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]

The Dichotomous Impact of STF-31 on Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

STF-31 is a small molecule inhibitor with a dual mechanism of action, targeting both Glucose Transporter 1 (GLUT1) and Nicotinamide Phosphoribosyltransferase (NAMPT). This dual inhibition provides a potent strategy for disrupting the aberrant metabolism of cancer cells, which often exhibit a high dependence on aerobic glycolysis, a phenomenon known as the Warburg effect. This technical guide provides an in-depth analysis of the biological effects of this compound on glycolysis, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cancer metabolism and drug development.

Introduction

Cancer cells frequently reprogram their metabolic pathways to support their rapid proliferation and survival. One of the most prominent metabolic alterations is the shift towards aerobic glycolysis, or the Warburg effect, where cancer cells preferentially metabolize glucose to lactate even in the presence of sufficient oxygen. This metabolic phenotype is often driven by the overexpression of glucose transporters, particularly GLUT1, which facilitates high rates of glucose uptake. Consequently, targeting the machinery of aerobic glycolysis has emerged as a promising therapeutic strategy.

This compound has been identified as a potent inhibitor of this process. It exhibits synthetic lethality in cancer cells that are highly dependent on GLUT1 for glucose uptake, such as renal cell carcinomas (RCC) with loss-of-function mutations in the von Hippel-Lindau (VHL) tumor suppressor gene. VHL deficiency leads to the stabilization of hypoxia-inducible factors (HIFs), which in turn upregulate the expression of GLUT1 and other glycolytic enzymes. Beyond its role as a GLUT1 inhibitor, this compound also targets NAMPT, a key enzyme in the NAD+ salvage pathway, further disrupting cellular metabolism and energy production. This guide will dissect the multifaceted effects of this compound on glycolysis, providing the necessary technical details for its study and potential therapeutic application.

Quantitative Data on the Effects of this compound on Glycolysis

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on various aspects of glycolysis, as reported in the scientific literature.

| Parameter | Value | Cell Line | Condition | Reference |

| GLUT1 Inhibition (IC50) | ~1 µM | - | In vitro | [1][2] |

| Glucose Uptake Inhibition | 25-50% | Various tumor-derived cell lines | Short-time [18F]-fluoro-deoxyglucose uptake experiments | [3][4] |

| Lactate Production Inhibition | ~60% | VHL-deficient cells | 5 µM this compound | [5] |

| Extracellular Acidification Rate (ECAR) Inhibition | ~60% | VHL-deficient cells | 5 µM this compound | [5] |

Table 1: Summary of Quantitative Effects of this compound on Glycolytic Parameters

Signaling Pathways Modulated by this compound

This compound exerts its effects on glycolysis by interfering with key signaling pathways that regulate cellular metabolism. The following diagrams, generated using the DOT language, illustrate these pathways.

The VHL-HIF-GLUT1 Signaling Pathway

Loss of VHL function is a common event in renal cell carcinoma, leading to the constitutive activation of HIF transcription factors. HIF, in turn, drives the expression of genes that promote aerobic glycolysis, including SLC2A1, the gene encoding GLUT1. This compound's inhibition of GLUT1 directly counteracts the downstream effects of this oncogenic pathway.

Caption: The VHL-HIF-GLUT1 signaling pathway and the inhibitory action of this compound.

The Warburg Effect

The Warburg effect describes the metabolic shift of cancer cells towards aerobic glycolysis. This pathway is characterized by high rates of glucose uptake and lactate production, even in the presence of oxygen. This compound disrupts this metabolic program by limiting the initial and rate-limiting step of glucose entry into the cell.

Caption: Overview of the Warburg effect and the point of intervention for this compound.

NAMPT-Mediated NAD+ Synthesis

This compound's secondary mechanism of action involves the inhibition of NAMPT, a crucial enzyme in the salvage pathway for NAD+ synthesis. NAD+ is an essential cofactor for numerous metabolic reactions, including glycolysis. By depleting the cellular NAD+ pool, this compound can further impede the glycolytic flux and overall cellular energy metabolism.

Caption: The NAMPT-mediated NAD+ salvage pathway and its inhibition by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the biological effects of this compound on glycolysis.

Glucose Uptake Assay using 2-NBDG

This protocol describes the measurement of glucose uptake in cultured cells using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

Materials:

-

Cultured cells (e.g., RCC4, RCC4/VHL)

-

This compound

-

2-NBDG (2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)

-

Phosphate-buffered saline (PBS)

-

Glucose-free cell culture medium

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate or other suitable culture vessel and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle control (DMSO) in complete culture medium for the desired duration (e.g., 24 hours).

-

Glucose Starvation: Gently wash the cells twice with warm PBS. Replace the medium with glucose-free medium and incubate for 30-60 minutes at 37°C.

-

2-NBDG Incubation: Add 2-NBDG to the glucose-free medium to a final concentration of 50-100 µM. Incubate the cells for 15-30 minutes at 37°C.

-

Termination of Uptake: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop glucose uptake and remove extracellular 2-NBDG.

-

Quantification:

-

Flow Cytometry: Detach the cells using trypsin, resuspend in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer (e.g., excitation at 488 nm, emission at 530/30 nm).

-

Fluorescence Plate Reader: Lyse the cells in a suitable buffer and measure the fluorescence intensity of the lysate using a fluorescence plate reader (e.g., excitation at ~465 nm, emission at ~540 nm).

-

-

Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Calculate the percentage of glucose uptake inhibition relative to the vehicle-treated control.

Caption: Experimental workflow for the 2-NBDG glucose uptake assay.

Lactate Production Assay (Colorimetric)

This protocol outlines a colorimetric method to measure the concentration of L-lactate in the cell culture medium, a key indicator of glycolytic activity.

Materials:

-

Cell culture supernatant

-

L-Lactate Assay Kit (colorimetric, e.g., based on lactate dehydrogenase activity)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with this compound as described in the glucose uptake assay protocol.

-

Sample Collection: At the end of the treatment period, collect the cell culture medium. Centrifuge the medium to remove any detached cells or debris.

-

Deproteinization (Optional but Recommended): Deproteinize the samples using a 10 kDa molecular weight cut-off spin filter to remove enzymes like lactate dehydrogenase that can interfere with the assay.

-

Assay Preparation: Prepare the lactate standards and reaction mixture according to the manufacturer's instructions of the L-Lactate Assay Kit.

-

Assay Procedure:

-

Add the prepared standards and samples to the wells of a 96-well plate.

-

Add the reaction mixture to each well.

-

Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.

-

-

Measurement: Measure the absorbance at the recommended wavelength (e.g., 450 nm or 570 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the lactate standards. Use the standard curve to determine the lactate concentration in the samples. Normalize the lactate concentration to the cell number or protein concentration of the corresponding cell monolayer.

Caption: Experimental workflow for the colorimetric lactate production assay.

Extracellular Acidification Rate (ECAR) Assay

This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the ECAR, which is a real-time indicator of the rate of glycolysis.

Materials:

-

Extracellular flux analyzer (e.g., Seahorse XF Analyzer) and associated consumables (cell culture plates, sensor cartridges)

-

Cultured cells

-

This compound

-

Seahorse XF Base Medium (or other low-buffered medium)

-

Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)

Procedure:

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere.

-

This compound Treatment: Treat the cells with this compound or vehicle for the desired duration.

-

Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine as required. Warm the medium to 37°C and adjust the pH to 7.4.

-

Cell Plate Preparation: Remove the culture medium from the cells, wash with the assay medium, and then add the final volume of assay medium to each well. Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

-

Instrument Setup and Calibration: Load the hydrated sensor cartridge with the compounds to be injected (e.g., oligomycin, 2-DG). Place the cell plate and the sensor cartridge into the extracellular flux analyzer and initiate the calibration process.

-

ECAR Measurement:

-

Basal ECAR: The instrument will first measure the basal ECAR.

-

Glycolytic Capacity: Inject oligomycin (an ATP synthase inhibitor) to block mitochondrial respiration and force the cells to rely on glycolysis for ATP production. The subsequent increase in ECAR represents the maximum glycolytic capacity.

-

Glycolytic Reserve: The difference between the glycolytic capacity and the basal ECAR represents the glycolytic reserve.

-

Non-glycolytic Acidification: Inject 2-DG (a competitive inhibitor of hexokinase) to inhibit glycolysis. The remaining ECAR is due to non-glycolytic acidification.

-

-

Data Analysis: The instrument software will calculate the ECAR values in mpH/min. Normalize the data to cell number or protein content.

Caption: Experimental workflow for the Seahorse XF ECAR assay.

Conclusion

This compound represents a compelling therapeutic candidate due to its dual inhibitory action on two critical nodes of cancer cell metabolism: glucose uptake via GLUT1 and NAD+ synthesis via NAMPT. This technical guide has provided a comprehensive overview of the biological effects of this compound on glycolysis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to further investigate and potentially exploit the therapeutic potential of this compound in targeting the metabolic vulnerabilities of cancer. Future research should continue to explore the synergistic effects of this compound with other anti-cancer agents and to identify predictive biomarkers for patient stratification in clinical settings.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. 2-NBDG uptake measurements [bio-protocol.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Warburg Effect | Cell Signaling Technology [cellsignal.com]

STF-31: A Dual Inhibitor of GLUT1 and NAMPT for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: STF-31 is a small molecule that has emerged as a promising agent in targeted cancer therapy due to its unique dual inhibitory action against two critical proteins involved in cancer cell metabolism: Glucose Transporter 1 (GLUT1) and Nicotinamide Phosphoribosyltransferase (NAMPT). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound was initially identified as a selective inhibitor of GLUT1, a key transporter responsible for increased glucose uptake in many cancer cells, a phenomenon known as the Warburg effect.[1][2] By blocking GLUT1, this compound effectively starves cancer cells of their primary energy source, leading to necrotic cell death.[3][4] This action is particularly effective in cancers deficient in the von Hippel-Lindau (VHL) tumor suppressor, which leads to the stabilization of hypoxia-inducible factor (HIF) and subsequent upregulation of GLUT1.[2][5]

Subsequent research revealed that this compound also functions as an inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[5][6][7] NAD+ is an essential cofactor for numerous cellular processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and DNA repair. By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, further disrupting cancer cell metabolism and survival.[5] This dual-targeting capability makes this compound a potent anti-cancer agent with a multi-pronged attack on tumor cell viability. The inhibitory effect on NAMPT appears to be more potent at lower concentrations, while GLUT1 inhibition is more apparent at higher concentrations.[8]

Quantitative Data

The following tables summarize the quantitative data on the inhibitory effects of this compound on GLUT1 and NAMPT, as well as its cytotoxic and anti-proliferative activities in various cancer cell lines.

Table 1: Inhibitory Potency of this compound

| Target | Metric | Value | Cell Line/System | Reference(s) |

| GLUT1 | IC50 | 1 µM | Renal Cell Carcinoma (RCC) 4 cells | [3] |

| NAMPT | IC50 | 0.024 µM | Human A2780 cells (NAD+ reduction) | [5] |

Table 2: Cytotoxicity and Anti-proliferative Activity of this compound

| Cell Line | Assay | Metric | Value | Incubation Time | Reference(s) |

| RCC4 | Cytotoxicity (XTT) | IC50 | 0.16 µM | 4 days | [5] |

| HT1080 | Proliferation (CyQuant) | IC50 | 0.213 µM | 96 hours | [5] |

| A172 (Glioblastoma) | Glucose Uptake Inhibition | % Inhibition | 25-50% | Not Specified | [8] |

| BHY (Oral Squamous Cell Carcinoma) | Glucose Uptake Inhibition | % Inhibition | 25-50% | Not Specified | [8] |

| HeLa (Cervix Adenocarcinoma) | Glucose Uptake Inhibition | % Inhibition | 25-50% | Not Specified | [8] |

| HN (Head and Neck Cancer) | Glucose Uptake Inhibition | % Inhibition | 25-50% | Not Specified | [8] |

| HT-29 (Colon Carcinoma) | Glucose Uptake Inhibition | % Inhibition | 25-50% | Not Specified | [8] |

| MG-63 (Osteosarcoma) | Glucose Uptake Inhibition | % Inhibition | 25-50% | Not Specified | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (XTT Assay)

This protocol is adapted from methodologies used in the characterization of this compound.[5]

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., RCC4)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) solution

-

N-methyl dibenzopyrazine methyl sulfate (PMS)

-

Phenol red-free medium

-

Microplate reader

Procedure:

-

Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound or vehicle control (DMSO) to the wells.

-

Incubate the plate for 4 days at 37°C.

-

Prepare the XTT labeling mixture by mixing XTT and PMS according to the manufacturer's instructions. A typical final concentration is 0.3 mg/mL XTT and 2.65 µg/mL PMS in phenol red-free medium.

-

Aspirate the medium from the wells and add 100 µL of the XTT labeling mixture to each well.

-

Incubate the plate at 37°C for 1-2 hours, or until a color change is apparent.

-

Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using linear interpolation or a suitable software.

Glucose Uptake Assay ([18F]-FDG)

This protocol is a general guide based on studies investigating glucose uptake inhibition.[8]

Objective: To measure the effect of this compound on glucose uptake in cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

[18F]-Fluoro-deoxyglucose ([18F]-FDG)

-

Glucose-free medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Gamma counter

Procedure:

-

Seed cells in 24-well plates and grow to confluence.

-

Pre-treat the cells with the desired concentrations of this compound or vehicle control in complete medium for a specified time (e.g., 1-4 hours).

-

Wash the cells twice with warm PBS.

-

Incubate the cells in glucose-free medium for 30 minutes.

-

Add [18F]-FDG (e.g., 1 µCi/mL) to each well and incubate for 30-60 minutes at 37°C.

-

To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.

-

Normalize the counts to the protein concentration of each sample.

-

Calculate the percentage of glucose uptake inhibition relative to the vehicle-treated control.

NAD+ Level Measurement

This is a generalized protocol for measuring intracellular NAD+ levels.

Objective: To determine the effect of this compound on intracellular NAD+ concentrations.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

NAD+/NADH Assay Kit (commercially available)

-

Cell lysis buffer (provided with the kit or 0.6 M perchloric acid)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24-48 hours).

-

Lyse the cells using the protocol specified by the NAD+/NADH assay kit manufacturer. This often involves an acid extraction for NAD+ measurement.

-

Perform the NAD+ cycling reaction according to the kit's instructions. This typically involves adding a reaction mixture containing an enzyme that reduces a substrate in the presence of NAD+, leading to a colorimetric or fluorescent product.

-

Incubate the plate for the recommended time at room temperature or 37°C.

-

Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.

-

Calculate the NAD+ concentration based on a standard curve generated with known NAD+ concentrations.

-

Express the results as a percentage of the NAD+ levels in vehicle-treated control cells.

Western Blot Analysis

This protocol outlines the general steps for assessing the protein levels of GLUT1 and NAMPT.[9]

Objective: To determine if this compound treatment affects the expression levels of GLUT1 and NAMPT.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against GLUT1, NAMPT, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against GLUT1 and NAMPT overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: Dual inhibitory mechanism of this compound on GLUT1 and NAMPT pathways.

Caption: Experimental workflow for characterizing this compound's dual activity.

Conclusion

This compound represents a novel and promising strategy in cancer therapy by simultaneously targeting two crucial metabolic pathways that are often dysregulated in cancer cells. Its ability to inhibit both glucose uptake via GLUT1 and NAD+ production via NAMPT provides a robust mechanism to induce cancer cell death. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to explore its efficacy in a broader range of cancer types and to optimize its therapeutic application, potentially in combination with other anti-cancer agents.

References

- 1. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. NAMPT is the cellular target of this compound-like small-molecule probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Pronged Attack of STF-31 in VHL-Deficient Renal Cell Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Renal cell carcinoma (RCC), particularly the clear cell subtype (ccRCC), is predominantly characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. This genetic aberration leads to the stabilization of hypoxia-inducible factors (HIFs), most notably HIF-1α and HIF-2α, under normal oxygen conditions. The constitutive activation of HIFs fundamentally rewires cellular metabolism, inducing a state of aerobic glycolysis known as the Warburg effect. This metabolic shift renders VHL-deficient RCC cells critically dependent on glucose uptake and metabolism for their survival and proliferation. STF-31 has emerged as a small molecule with significant therapeutic potential in this context, exhibiting a dual mechanism of action that exploits this metabolic vulnerability. Initially identified as a selective inhibitor of the glucose transporter 1 (GLUT1), this compound has also been demonstrated to be a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a crucial enzyme in the NAD+ salvage pathway. This whitepaper provides an in-depth technical overview of the role of this compound in VHL-deficient RCC, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

The VHL-HIF-Glycolysis Axis: The Therapeutic Target

Inactivation of the VHL protein disrupts the normal degradation of HIF-α subunits.[1][2] This leads to their accumulation and subsequent translocation to the nucleus, where they form heterodimers with HIF-β and activate the transcription of a multitude of target genes.[3] Among the most critical of these are genes encoding for glucose transporters, such as GLUT1, and various glycolytic enzymes.[1][4] This transcriptional reprogramming results in a profound metabolic shift, characterized by increased glucose uptake and a high rate of glycolysis, even in the presence of ample oxygen.[1][5] VHL-deficient RCC cells, therefore, become exquisitely dependent on this glycolytic pathway for their energy production (ATP) and the generation of biosynthetic precursors.[1][5]

This compound: A Dual-Mechanism Inhibitor

This compound's efficacy in VHL-deficient RCC stems from its ability to disrupt this aberrant metabolic state through two distinct, yet complementary, mechanisms:

-

GLUT1 Inhibition: this compound was first recognized for its ability to directly bind to and inhibit GLUT1, thereby blocking the initial and rate-limiting step of glucose uptake.[1][6] By impeding the entry of glucose into the cell, this compound effectively starves the cancer cells of their primary fuel source.

-

NAMPT Inhibition: Further research has revealed that this compound is also a potent inhibitor of NAMPT.[7][8][9] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including glycolysis and redox reactions. By depleting the intracellular NAD+ pool, this compound further cripples the cell's metabolic machinery.

Some studies suggest a dual mode of action, with GLUT1 inhibition being more prominent at higher concentrations of this compound.[10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on VHL-deficient RCC.

Table 1: In Vitro Effects of this compound on VHL-Deficient RCC Cells

| Parameter | Cell Line (VHL Status) | Treatment | Result | Reference |

| Lactate Production | RCC4 (deficient) | 5 µM this compound | ~60% inhibition | [1][6][11] |

| Extracellular Acidification Rate (ECAR) | RCC4 (deficient) | 5 µM this compound | ~60% inhibition | [1][11] |

| ATP Levels | RCC4 (deficient) | This compound | 75% decrease | [1] |

| Glucose Uptake | RCC4 (deficient) | This compound | Dose-dependent inhibition | [1] |

| Cell Viability (following GLUT1 knockdown) | RCC4 (mutant) | 50% GLUT1 shRNA knockdown | 40% reduction | [4] |

Table 2: In Vivo Efficacy of an this compound Analog

| Animal Model | Treatment | Dosage | Outcome | Reference |

| Mice with VHL-deficient RCC xenografts | Soluble analog of this compound | 11.6 mg/kg, i.p. | Markedly delayed tumor growth | [1][6] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Cell Viability and IC50 Determination (XTT Assay)

-

Cell Seeding: Plate 5,000 cells per well in a 96-well plate.

-

Drug Treatment: The following day, add vehicle (DMSO) or serial dilutions of this compound to the wells.

-

Incubation: Incubate the plates for 4 days at 37°C.

-

XTT Solution Preparation: Prepare an XTT solution containing 0.3 mg/ml of XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) and 2.65 µg/ml of N-methyl dibenzopyrazine methyl sulfate in phenol red-free media.

-

Metabolism Quantification: Aspirate the media from the wells and add the XTT solution. Incubate at 37°C for 1-2 hours.

-

Absorbance Measurement: Quantify the metabolism of XTT by measuring the absorbance at 450 nm using a plate reader.

-

IC50 Calculation: Calculate the IC50 values using linear interpolation. All conditions should be measured in triplicate, and each experiment should be performed in duplicate or triplicate.[6]

Lactate Production Assay

-

Cell Treatment: Treat VHL-deficient (e.g., RCC4) and VHL-proficient (e.g., RCC4/VHL) cells with either vehicle or this compound (e.g., 5 µM).

-

Sample Collection: After the desired incubation period, collect the cell culture medium.

-

Lactate Measurement: Measure the concentration of lactate in the medium using a commercially available lactate assay kit, following the manufacturer's instructions.

-

Normalization: Normalize the lactate concentration to the cell number to obtain the lactate production per cell (e.g., µmol/cell).[11]

Extracellular Acidification Rate (ECAR) Measurement

-

Cell Treatment: Treat VHL-deficient and proficient cells with vehicle or this compound (e.g., 5 µM) for 48 hours.

-

ECAR Analysis: Measure the ECAR using an extracellular flux analyzer (e.g., Seahorse XF Analyzer).

-

Normalization: After the assay, stain the cells with crystal violet and measure the absorbance to normalize the ECAR data to cell number.[11]

Glucose Uptake Assay

-

Cell Treatment: Treat cells with varying concentrations of this compound.

-

Radiolabeled Glucose Incubation: Incubate the cells with a radiolabeled, non-metabolizable glucose analog, such as [3H]-2-deoxyglucose.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Normalization: Normalize the counts to the total protein concentration or cell number.[1]

In Vivo Xenograft Studies

-

Tumor Implantation: Subcutaneously implant VHL-deficient RCC cells (e.g., 786-O) into the flanks of immunodeficient mice.

-

Tumor Growth and Treatment Initiation: Allow the tumors to reach a palpable size.

-

Drug Administration: Administer a soluble analog of this compound (e.g., 11.6 mg/kg) or vehicle control intraperitoneally (i.p.) on a predetermined schedule.

-

Tumor Volume Measurement: Monitor and measure tumor volume regularly using calipers.

-

Data Analysis: Compare the tumor growth rates between the treated and control groups.[1][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for VHL-deficient renal cell carcinoma by exploiting the inherent metabolic vulnerabilities conferred by VHL loss. Its dual mechanism of action, targeting both glucose uptake via GLUT1 and NAD+ biosynthesis via NAMPT, provides a multi-pronged attack on cancer cell metabolism. The quantitative data from preclinical studies strongly support its potent and selective anti-tumor activity.

Future research should focus on:

-

Optimizing Drug Delivery and Pharmacokinetics: Developing analogs of this compound with improved solubility and bioavailability for clinical applications.

-

Investigating Mechanisms of Resistance: Understanding potential mechanisms of resistance to this compound to devise combination therapies that can overcome them.

-

Clinical Translation: Moving promising this compound analogs into clinical trials to evaluate their safety and efficacy in patients with VHL-deficient RCC.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.

The continued exploration of compounds like this compound that target the metabolic reprogramming of cancer cells holds great promise for the development of more effective and targeted therapies for renal cell carcinoma and other malignancies with similar metabolic profiles.

References

- 1. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oncometabolites in renal cancer: Warburg’s hypothesis re-examined - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Downstream Targets of VHL/HIF-α Signaling in Renal Clear Cell Carcinoma Progression: Mechanisms and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. NAMPT Is the Cellular Target of this compound-Like Small-Molecule Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting glucose transport and the NAD pathway in tumor cells with this compound: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the STF-31 Induced Necrotic Cell Death Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule STF-31 has emerged as a significant agent in cancer research, demonstrating selective cytotoxicity against cancer cells exhibiting high rates of aerobic glycolysis, a phenomenon known as the Warburg effect. Initially identified as a potent inhibitor of the glucose transporter 1 (GLUT1), subsequent research has revealed a dual mechanism of action, also implicating the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway. This dual targeting disrupts cellular metabolism on two fundamental fronts, leading to energy crisis, metabolic collapse, and ultimately, a caspase-independent, necrotic form of cell death. This guide provides a comprehensive overview of the molecular pathways, quantitative data, and experimental protocols associated with this compound-induced cell death, offering a technical resource for professionals in oncology and drug development.

Core Mechanisms of Action: A Dual-Target Approach

This compound's efficacy stems from its ability to simultaneously disrupt two critical metabolic pathways that are often upregulated in cancer cells.

Inhibition of Glucose Transporter 1 (GLUT1)

Many cancer cells, particularly those with mutations in the von Hippel-Lindau (VHL) tumor suppressor gene, exhibit stabilized Hypoxia-Inducible Factor (HIF).[1][2][3] HIF, in turn, upregulates the expression of genes involved in glucose metabolism, including GLUT1, to fuel rapid proliferation.[1][3] These cells become highly dependent on GLUT1-mediated glucose uptake for ATP production.[1][2]

This compound directly binds to and inhibits GLUT1, blocking the primary route of glucose entry into the cell.[2][4] This action leads to a cascade of metabolic failures:

-

Inhibition of Glycolysis: By cutting off the glucose supply, this compound significantly curtails glycolysis.[3][5]

-

Depletion of ATP: With glycolysis stalled, the primary source of ATP in these cancer cells is eliminated, leading to a severe energy crisis.[3]

-

Metabolic Collapse and Necrosis: The profound energy depletion culminates in a loss of cellular integrity and necrotic cell death.[2][6][7] This effect is synthetically lethal in cells that are highly dependent on aerobic glycolysis.[1]

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

Further investigations revealed that this compound is also a potent inhibitor of NAMPT.[8][9][10][11] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for hundreds of redox reactions essential for cellular metabolism, energy production, and DNA repair.

The cytotoxic effects of this compound via this mechanism are linked to:

-

NAD+ Depletion: Inhibition of NAMPT leads to a rapid decline in intracellular NAD+ levels.

-

Metabolic Crisis: The depletion of NAD+ disrupts numerous metabolic processes that are dependent on it, contributing to cellular energy failure.

-

Cell Death: The effects of NAMPT inhibition by this compound can be rescued by supplementing cells with nicotinamide mononucleotide (NMN), the product of the NAMPT reaction, confirming its on-target activity.[8]

Research indicates that the pattern of cancer cell line sensitivity to this compound strongly correlates with sensitivity to other known NAMPT inhibitors.[9][10][12] Furthermore, resistance to this compound has been linked to specific mutations in the NAMPT gene, providing strong evidence for its role as a direct target.[9][10] It has been suggested that this compound acts as a GLUT inhibitor at higher concentrations, while also functioning as a NAMPT inhibitor.[8]

The Nature of this compound Induced Cell Death: Caspase-Independent Necrosis

A defining characteristic of this compound-induced cytotoxicity is its classification as necrotic cell death.[6][7] This process is distinct from apoptosis and autophagy.[6] Key features include:

-

Morphology: Cells undergoing this pathway exhibit features typical of necrosis, such as cell swelling, organelle dysfunction, and eventual rupture of the plasma membrane, leading to the release of cellular contents.[13]

-

Caspase-Independence: The cell death pathway initiated by this compound does not involve the activation of caspases, the key proteases that execute apoptosis.[6][14] This is significant for treating cancers that have developed resistance to apoptosis.[15]

-

Programmed Nature: While morphologically necrotic, this form of cell death is a programmed and regulated process, often referred to as necroptosis or regulated necrosis, triggered by specific molecular signals rather than accidental physical injury.[16][17]

Quantitative Data Presentation

The following tables summarize the quantitative efficacy of this compound from published studies.

Table 1: In Vitro Efficacy of this compound